Cas no 2227810-92-4 ((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane 化学的及び物理的性質
名前と識別子
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- (2R)-2-(4-methoxy-3-nitrophenyl)oxirane
- EN300-1801439
- 2227810-92-4
-
- インチ: 1S/C9H9NO4/c1-13-8-3-2-6(9-5-14-9)4-7(8)10(11)12/h2-4,9H,5H2,1H3/t9-/m0/s1
- InChIKey: LGDCVSWKELZNPA-VIFPVBQESA-N
- ほほえんだ: O1C[C@H]1C1C=CC(=C(C=1)[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 195.05315777g/mol
- どういたいしつりょう: 195.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1801439-1.0g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 1g |
$1543.0 | 2023-05-26 | ||
Enamine | EN300-1801439-0.1g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1801439-0.05g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1801439-10g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1801439-10.0g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 10g |
$6635.0 | 2023-05-26 | ||
Enamine | EN300-1801439-0.25g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1801439-1g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1801439-0.5g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1801439-2.5g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1801439-5.0g |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |
2227810-92-4 | 5g |
$4475.0 | 2023-05-26 |
(2R)-2-(4-methoxy-3-nitrophenyl)oxirane 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
(2R)-2-(4-methoxy-3-nitrophenyl)oxiraneに関する追加情報
Introduction to (2R)-2-(4-methoxy-3-nitrophenyl)oxirane and Its Significance in Modern Chemical Research
CAS No. 2227810-92-4 is a unique organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, specifically identified as (2R)-2-(4-methoxy-3-nitrophenyl)oxirane, represents a fascinating class of molecules known for their versatile applications in synthetic chemistry and drug development. The oxirane ring, a three-membered heterocycle containing an oxygen atom, is particularly noteworthy due to its reactivity and the potential it holds for creating complex molecular architectures.
The structural features of (2R)-2-(4-methoxy-3-nitrophenyl)oxirane make it an attractive candidate for various chemical transformations. The presence of both a methoxy group and a nitro group on the phenyl ring introduces distinct electronic properties, which can be exploited in designing molecules with specific biological activities. This compound's stereochemistry, indicated by the (R) configuration at the chiral center, further adds to its complexity and potential utility in enantioselective synthesis.
In recent years, there has been a surge in research focused on the development of novel oxirane derivatives as pharmacological agents. Oxiranes are known for their ability to undergo ring-opening reactions, which can be harnessed to form covalent bonds with biological targets such as enzymes and receptors. This property makes them invaluable in the design of probes and inhibitors for drug discovery.
One of the most compelling aspects of (2R)-2-(4-methoxy-3-nitrophenyl)oxirane is its potential application in the synthesis of protease inhibitors. Proteases play crucial roles in numerous biological pathways, and their inhibition is often a key strategy in developing therapeutic agents. The oxirane ring can be designed to interact specifically with the active site of a protease, leading to the formation of a stable covalent bond that disrupts the enzyme's function. This approach has been successfully employed in the development of antiviral and anticancer drugs.
Recent studies have also explored the use of oxirane derivatives as bioconjugation agents. These compounds can be functionalized to link therapeutic molecules to targeting ligands, enabling targeted delivery systems for drugs. The reactivity of the oxirane ring allows for precise control over the attachment points, ensuring that the therapeutic agent is delivered to its intended target with minimal off-target effects.
The methoxy and nitro groups in (2R)-2-(4-methoxy-3-nitrophenyl)oxirane contribute to its unique electronic properties, which can be fine-tuned to achieve desired biological activities. For instance, the electron-withdrawing nature of the nitro group can enhance binding affinity to certain biological targets, while the electron-donating methoxy group can influence solubility and metabolic stability. This balance of functional groups makes it an ideal candidate for further derivatization and optimization.
Advances in computational chemistry have also played a significant role in understanding the behavior of (2R)-2-(4-methoxy-3-nitrophenyl)oxirane. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at an atomic level. This information is crucial for designing molecules with enhanced efficacy and reduced toxicity. By leveraging these computational tools, scientists can accelerate the drug discovery process and bring new therapies to market more quickly.
The synthesis of complex organic molecules like (2R)-2-(4-methoxy-3-nitrophenyl)oxirane remains a challenging yet rewarding endeavor. Traditional synthetic routes often require multiple steps and careful optimization to achieve high yields and purity. However, recent advancements in synthetic methodology have made it possible to construct such molecules more efficiently. Techniques such as transition metal-catalyzed reactions and flow chemistry have significantly improved the scalability and reproducibility of complex syntheses.
In conclusion, CAS No. 2227810-92-4 represents a promising compound with diverse applications in chemical biology and pharmaceutical research. The unique structural features of (2R)-2-(4-methoxy-3-nitrophenyl)oxirane, including its stereochemistry and functional groups, make it an ideal candidate for further exploration. As research continues to uncover new applications for oxirane derivatives, compounds like this are poised to play a critical role in the development of next-generation therapeutics.
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